molecular formula C16H12ClN5O2 B2744498 N-(3-acetylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396798-49-4

N-(3-acetylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2744498
CAS No.: 1396798-49-4
M. Wt: 341.76
InChI Key: DIHIDLKRWMQALJ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Acetylation: The acetyl group is introduced by reacting the phenyl ring with acetic anhydride in the presence of a catalyst like pyridine.

    Chlorination: The chlorophenyl group is introduced by reacting the phenyl ring with a chlorinating agent such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The acetyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-(4-methylphenyl)-2H-tetrazole-5-carboxamide
  • N-(3-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
  • N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide

Uniqueness

N-(3-acetylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-chlorophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O2/c1-10(23)11-3-2-4-13(9-11)18-16(24)15-19-21-22(20-15)14-7-5-12(17)6-8-14/h2-9H,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHIDLKRWMQALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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